molecular formula C12H12N4 B2924209 5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile CAS No. 168465-06-3

5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile

Cat. No. B2924209
CAS RN: 168465-06-3
M. Wt: 212.256
InChI Key: WSSJXCYPQWLVQK-UHFFFAOYSA-N
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Description

5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile is a chemical compound with the molecular formula C12H12N4 . It has a molecular weight of 212.25 . This compound is part of the pyrazole derivatives, which are known for their diverse pharmacological effects .


Synthesis Analysis

The synthesis of 5-amino-1H-pyrazole-4-carbonitriles has been achieved by various methods. One approach involves the use of 4-carboxy-1-sulfopyridin-1-ium monozinc(II) trichloride {[4CSPy]ZnCl3} as a new acidic catalyst . Another method involves the use of alumina–silica-supported MnO2 as a recyclable catalyst in water .


Molecular Structure Analysis

The structure of 5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile has been studied using various analyses such as Fourier transform infrared spectroscopy (FT-IR), nuclear magnetic resonance spectroscopy (1H NMR and 13C NMR), energy-dispersive X-ray spectroscopy, thermal gravimetric analysis, differential thermal gravimetric analysis, and mass spectroscopy (MS) .


Chemical Reactions Analysis

5-Amino-pyrazoles, including 5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile, have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities . They have been used in a wide variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Scientific Research Applications

  • Synthesis Methods :

    • A study presented a novel protocol for synthesizing 5-amino-1H-pyrazole-4-carbonitrile derivatives, highlighting the use of alumina–silica-supported MnO2 as a recyclable catalyst in water (Poonam & Singh, 2019).
    • Another research demonstrated a DABCO catalyzed synthetic approach for 5-Aminopyrazole-4-carbonitrile synthesis, emphasizing green aqueous media and efficient catalysis (Singh & Pandey, 2021).
  • Corrosion Inhibition :

    • A study explored the corrosion inhibition properties of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives, revealing their effectiveness in protecting C-steel surfaces in HCl solutions (Abdel Hameed et al., 2020).
    • Another research focused on pyranopyrazole derivatives, including similar compounds, for mild steel corrosion inhibition in HCl solution, showing high inhibition efficiency (Yadav et al., 2016).
  • Antimicrobial and Anticancer Applications :

    • Novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives were synthesized and evaluated for antimicrobial properties (Al‐Azmi & Mahmoud, 2020).
    • A series of 6-amino-4-substituted-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles showed promising anticancer activity against various human cancer cell lines (Nimbalkar et al., 2017).
  • Electronic and Spectral Properties :

    • A study investigated the electronic properties of a fluoropyrazolecarbonitrile derivative, including 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile, for its potential antiarthritic properties and interaction with fullerene molecules (Anonymous, 2022).
  • Green Synthesis :

    • Research on microwave-assisted synthesis of Schiff base scaffolds of pyrazole nuclei, including 5-(benzylideneamino)-1-phenyl-1H-pyrazole-4-carbonitrile, highlighted an environmentally friendly approach with significant reduction in hazardous residues (Karati et al., 2022).

properties

IUPAC Name

5-amino-1-benzyl-3-methylpyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4/c1-9-11(7-13)12(14)16(15-9)8-10-5-3-2-4-6-10/h2-6H,8,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSJXCYPQWLVQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C#N)N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile

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